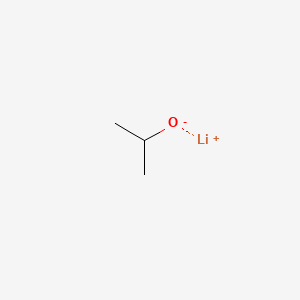

Lithium isopropoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKUGBTJXWQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635471 | |

| Record name | Lithium propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-10-5 | |

| Record name | Lithium propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Lithium Alkoxides: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium alkoxides are a cornerstone of modern organic and organometallic chemistry, prized for their utility as strong, non-nucleophilic bases and as versatile precursors in the synthesis of a wide array of chemical structures, including pharmaceuticals and advanced materials. Their history is intrinsically linked to the broader development of organolithium chemistry. While early observations of metal alkoxide formation date back to the 19th century, the systematic study and application of lithium alkoxides gained significant traction in the mid-20th century. This guide provides an in-depth exploration of the historical evolution and current methodologies for synthesizing these pivotal reagents.

Historical Perspective

The journey of lithium alkoxide synthesis began with foundational methods that were simple in concept but often challenging in practice. The direct reaction of lithium metal with an alcohol, a method still in use today, was among the earliest approaches. Seminal work in the early to mid-20th century laid the groundwork for understanding the reactivity of alkali metals with organic compounds. For instance, publications by O.C. Dermer in 1934 and by C.W. Kamienski and D.H. Lewis in 1965 provided significant insights into the preparation and properties of lithium alkoxides in various solvents.[1]

The development of organolithium reagents, such as n-butyllithium, in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman, opened up new avenues for synthesis. While primarily used for other transformations, the deprotonation of alcohols by these powerful bases provided a more controlled, albeit indirect, route to lithium alkoxides.

Later innovations, often documented in patent literature, focused on improving the efficiency, safety, and purity of lithium alkoxide synthesis. These advancements included the use of lithium hydride as a safer alternative to lithium metal and the development of processes to produce clear, stable solutions of lithium alkoxides, which are crucial for many industrial applications.[1]

Core Synthetic Methodologies

There are three primary methods for the synthesis of lithium alkoxides, each with its own set of advantages and disadvantages.

Reaction of Lithium Metal with an Alcohol

This is the most direct and classical method for preparing lithium alkoxides. The reaction involves the direct reaction of lithium metal with an alcohol, resulting in the formation of the lithium alkoxide and hydrogen gas.

Reaction: 2Li + 2ROH → 2LiOR + H₂

This method is widely applicable to a range of alcohols, from simple primary alcohols like methanol (B129727) and ethanol (B145695) to bulkier tertiary alcohols like tert-butanol (B103910).[2]

Reaction of Lithium Hydride with an Alcohol

As a safer alternative to handling elemental lithium, lithium hydride (LiH) can be used to deprotonate alcohols. The reaction proceeds with the evolution of hydrogen gas, and the resulting lithium alkoxide is typically of high purity. This method is particularly useful for laboratory-scale preparations where the handling of pyrophoric lithium metal is a concern.

Reaction: LiH + ROH → LiOR + H₂

Reaction of Organolithium Reagents with an Alcohol

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases that readily deprotonate alcohols to form the corresponding lithium alkoxide and the alkane byproduct. This method is highly efficient and provides a clean reaction profile.

Reaction: R'Li + ROH → LiOR + R'H

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the desired scale, purity, and the specific alkoxide being prepared. The following tables summarize quantitative data for the synthesis of common lithium alkoxides using different methods.

| Lithium Alkoxide | Starting Materials | Solvent | Reaction Conditions | Yield/Concentration | Reference |

| Lithium Methoxide (B1231860) | Lithium metal, Methanol | Methanol/Toluene (B28343) | Cooling during addition | 0.1 M solution | [3] |

| Lithium Methoxide | Lithium metal, Methanol | Methanol | < 60°C | 40-70% methanol recovery | [4] |

| Lithium Ethoxide | Lithium metal, Ethanol | Ethanol | Slow addition | Saturated solution (~12.5 g/100 mL) | [2] |

| Lithium Isopropoxide | Lithium metal, Isopropanol | Isopropanol | 60-80°C | 29.5% mass fraction | [5] |

| Lithium tert-Butoxide | Lithium metal, tert-Butanol | THF | Reflux (61°C), 3 hours | ~2.8 M solution | [6] |

| Lithium tert-Butoxide | Lithium hydride, tert-Butanol | THF | Reflux, 6 hours | 95.6% yield (2.34 M solution) | [1] |

| Lithium tert-Butoxide | n-Butyllithium, tert-Butanol | THF/Hexane | ≤ 5°C | 93% yield | [7] |

Experimental Protocols

Synthesis of Lithium Methoxide from Lithium Metal

Materials:

-

Lithium metal, freshly cut (0.7 g)

-

Anhydrous methanol (150 mL)

-

Toluene, anhydrous (to 1000 mL)

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 150 mL of anhydrous methanol.

-

While cooling the flask in an ice bath, add small portions of freshly cut lithium metal (0.7 g) to the methanol. The reaction is exothermic and will produce hydrogen gas.

-

Once the lithium metal has completely reacted, add sufficient anhydrous toluene to bring the total volume to 1000 mL.

-

If the solution is cloudy, add a small amount of anhydrous methanol to clarify it.[3]

Synthesis of Lithium Ethoxide from Lithium Metal

Materials:

-

Lithium metal (2.9 g, 0.41 moles)

-

Ethanol, anhydrous (144 g, 3.13 moles)

Procedure:

-

In a flask under an inert atmosphere, place 144 g of anhydrous ethanol.

-

Slowly add small pieces of lithium metal (2.9 g) to the ethanol. The reaction will generate heat and hydrogen gas.

-

After all the lithium has been added and the reaction has subsided, a slightly yellow solution of lithium ethoxide in ethanol is obtained.[2]

-

If the ethanol contains traces of water, a white precipitate of lithium hydroxide (B78521) may form, which can be removed by filtration.[2]

Synthesis of Lithium tert-Butoxide from Lithium Metal

Materials:

-

Lithium metal (1.7 g)

-

tert-Butanol (7.5 g)

-

Anhydrous Tetrahydrofuran (B95107) (THF) (36 mL)

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, and under an argon atmosphere, add 36 mL of anhydrous THF and 7.5 g of tert-butanol.

-

Cut 1.7 g of lithium metal into small pieces and add them to the flask.

-

Heat the mixture to reflux (approximately 61°C) using an oil bath. The reaction will become more vigorous at reflux, with the evolution of hydrogen gas.

-

Maintain the reflux for 3 hours.

-

After 3 hours, allow the reaction mixture to cool to room temperature.

-

Filter the resulting solution under an argon atmosphere to obtain a solution of lithium tert-butoxide in THF.[6]

Synthesis of Lithium tert-Butoxide from Lithium Hydride

Materials:

-

Lithium hydride (LiH)

-

tert-Butanol

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flask containing lithium hydride, add anhydrous THF to create a slurry.

-

Heat the mixture to reflux.

-

Slowly add a solution of tert-butanol in anhydrous THF to the refluxing mixture.

-

After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter to obtain the lithium tert-butoxide solution.

Signaling Pathways and Experimental Workflows

The synthesis of lithium alkoxides can be represented by straightforward reaction pathways. Below are diagrams generated using the DOT language to visualize these processes.

Caption: Reaction of Lithium Metal with an Alcohol.

Caption: Synthesis from Lithium Hydride.

Caption: Synthesis via Deprotonation with an Organolithium Reagent.

Safety Precautions

The synthesis of lithium alkoxides involves the use of highly reactive and potentially hazardous materials. It is imperative that all procedures are carried out with strict adherence to safety protocols.

-

Lithium Metal: Lithium is a highly reactive metal that can ignite in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (argon or nitrogen) and away from moisture.[8][9]

-

Lithium Hydride: Lithium hydride is a flammable solid that also reacts with water to produce hydrogen gas. It should be handled in a dry, inert atmosphere.

-

Organolithium Reagents: Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously upon contact with air. They are also highly reactive towards water and other protic solvents. These reagents must be handled using air-free techniques, such as a Schlenk line or in a glovebox.[10][11]

-

Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and hexane, are highly flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and gloves, must be worn at all times. For handling pyrophoric reagents, specialized gloves (e.g., nitrile gloves under neoprene gloves) are recommended.[8][9]

Characterization

The most common method for determining the concentration of a lithium alkoxide solution is through titration. A standardized solution of an acid, such as benzoic acid, is used to titrate the alkoxide solution to a colorimetric endpoint using an indicator like quinaldine (B1664567) red.[3] This allows for the accurate determination of the molarity of the prepared reagent.

Conclusion

The synthesis of lithium alkoxides has evolved from early, direct methods to more refined and controlled processes. The choice of synthetic route depends on a variety of factors including the desired scale, purity requirements, and available laboratory infrastructure. By understanding the historical context, the nuances of each synthetic method, and the critical safety considerations, researchers can effectively prepare and utilize these indispensable reagents in their scientific endeavors.

References

- 1. US5276219A - Preparation of lithium alkoxides - Google Patents [patents.google.com]

- 2. amasci.net [amasci.net]

- 3. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]

- 4. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]

- 8. ehs.ucr.edu [ehs.ucr.edu]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

The Dawn of a Reagent: Early Applications of Lithium Isopropoxide in Organic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium isopropoxide (LiOi-Pr), a member of the alkali metal alkoxide family, has carved a niche for itself in modern organic synthesis. However, its journey from a laboratory curiosity to a versatile reagent was a gradual one. This technical guide delves into the early applications of this compound in organic chemistry, with a focus on the period before 1970. While detailed, specific examples from this era are less prolific compared to its aluminum counterpart, this document pieces together its nascent roles based on the known reactivity of alkali metal alkoxides and the developing landscape of synthetic methodology at the time. We will explore its probable, albeit often less-documented, applications as a basic catalyst and in polymerization, contextualized by the more prominent use of other metal isopropoxides.

Core Early Applications

In the early to mid-20th century, the field of synthetic organic chemistry was undergoing rapid expansion. The development of organometallic reagents was a significant part of this growth.[1] While organolithium compounds were being explored from the 1930s onwards, the specific applications of lithium alkoxides like this compound were not as extensively documented as those of Grignard reagents or other organometallic species.[1] The primary roles for this compound in this early period can be inferred from the general reactivity of strong bases and alkoxides.

Role as a Basic Catalyst

This compound, being the salt of a strong base (isopropanol) and a strong alkali metal, is itself a strong base. This property would have made it a candidate for base-catalyzed reactions.

One of the key areas where strong bases were employed was in isomerization reactions. For instance, the conversion of epoxides to allylic alcohols is a base-promoted elimination reaction.[2] While lithium amides were commonly used for this transformation, the underlying mechanism involves the deprotonation at a carbon adjacent to the epoxide ring, a role that a strong alkoxide base could potentially fulfill.[2]

Another related area is the isomerization of allyl ethers to propenyl ethers, a reaction that can be promoted by strong bases.[3] Although later work highlights the efficacy of lithium diisopropylamide (LDA), the fundamental step is the abstraction of a proton, for which this compound could have been an early, albeit perhaps less efficient, candidate.

A 1961 patent details the use of a basic lithium phosphate (B84403) catalyst for the isomerization of propylene (B89431) oxide to allyl alcohol, demonstrating the utility of lithium-based basic materials in such transformations.[4]

Initiator in Polymerization

The mid-20th century was a golden age for polymer chemistry, with the discovery of Ziegler-Natta catalysis in the 1950s revolutionizing the field.[1] Alkali metal alkoxides were recognized for their potential as initiators in anionic polymerization. The isopropoxide anion can initiate the polymerization of susceptible monomers, such as styrenes or dienes.

The mechanism of initiation would involve the nucleophilic attack of the isopropoxide anion on the monomer, creating a new anionic species that then propagates the polymer chain. While butyllithium (B86547) became a more common initiator for anionic polymerization, the use of lithium alkoxides as modifiers or initiators was an area of active research.[5]

Experimental Methodologies: A Reconstruction

Detailed experimental protocols for the use of this compound from before 1970 are scarce in readily available literature. However, based on the general procedures for handling air- and moisture-sensitive reagents of that era, we can reconstruct plausible methodologies.

Preparation of this compound

The synthesis of this compound is straightforward and would have been accessible to chemists of the time. The primary method involves the reaction of lithium metal with anhydrous isopropanol (B130326).

Protocol: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon) would be charged with lithium metal shavings or wire. Anhydrous isopropanol would then be added slowly from the dropping funnel. The reaction is exothermic and produces hydrogen gas, requiring careful control of the addition rate and adequate ventilation. The reaction mixture would be stirred until all the lithium metal has reacted. The resulting solution of this compound in isopropanol could be used directly, or the solvent could be removed under reduced pressure to yield solid this compound.

Hypothetical Protocol for a Base-Catalyzed Isomerization

Reaction: Isomerization of an Epoxide to an Allylic Alcohol

-

A solution of the epoxide in an anhydrous, inert solvent such as diethyl ether or benzene (B151609) would be prepared in a flame-dried flask under an inert atmosphere.

-

A solution of this compound in isopropanol, or a suspension of solid this compound in the reaction solvent, would be added to the epoxide solution.

-

The reaction mixture would be stirred, likely with heating (reflux), for a period of several hours to overnight.

-

The progress of the reaction would have been monitored by techniques available at the time, such as changes in physical properties or by taking aliquots for analysis.

-

Upon completion, the reaction would be quenched by the careful addition of water or a dilute acid.

-

The product would then be extracted into an organic solvent, washed, dried, and purified by distillation or crystallization.

Quantitative Data Summary

Due to the limited number of specific studies on this compound from this period, a comprehensive table of quantitative data is not feasible. However, for context, we can look at related reactions. For instance, in modern base-promoted epoxide isomerizations, yields can be high, often exceeding 80-90%, with reaction times varying from a few hours to 24 hours depending on the substrate and the specific base used. It is reasonable to assume that early explorations with this compound would have aimed for similar outcomes, though yields may have been more modest as reaction conditions were being optimized.

Logical Relationships and Workflows

The logical workflow for the application of this compound as a basic catalyst or polymerization initiator follows a standard pattern for the use of air-sensitive reagents in organic synthesis.

Experimental Workflow for Synthesis and Use of this compound

Caption: General workflow for the preparation and use of this compound.

Signaling Pathway for Base-Promoted Epoxide Isomerization

References

theoretical studies of lithium isopropoxide aggregation

An In-depth Technical Guide to the Theoretical Study of Lithium Isopropoxide Aggregation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This compound (LiOiPr) is a versatile reagent in organic synthesis, utilized as a strong base and nucleophile. Its reactivity, selectivity, and solubility are intrinsically linked to its state of aggregation in solution. Understanding the thermodynamic and kinetic factors governing the formation of various oligomeric species is paramount for optimizing reaction conditions and developing predictive models of its chemical behavior. This technical guide provides a comprehensive overview of the theoretical approaches used to study the aggregation of this compound. While direct theoretical studies on this compound are not extensively available in the current literature, this guide draws upon established computational methodologies and experimental findings for analogous lithium alkoxides, such as lithium tert-butoxide, to present a robust framework for the investigation of LiOiPr aggregation. This document outlines plausible aggregate structures, details the requisite computational protocols, and presents illustrative quantitative data to guide future research in this area.

Introduction to Lithium Alkoxide Aggregation

Organolithium compounds, including lithium alkoxides, are known to form aggregates in both the solid state and in solution.[1] The degree of aggregation is influenced by several factors, including the steric bulk of the organic substituent, the nature of the solvent, and the presence of other coordinating species.[2] These aggregates exist in a dynamic equilibrium between various oligomeric forms, such as dimers, tetramers, and hexamers. The specific aggregation state can significantly impact the reactivity of the lithium compound.[3] For instance, lower aggregation states are often associated with higher reactivity.[4]

Theoretical studies, primarily employing density functional theory (DFT), have proven invaluable in elucidating the structures and relative stabilities of these aggregates.[2] Such studies provide insights into the nature of the Li-O bonding, the role of solvent molecules in stabilizing or breaking up aggregates, and the energetic landscape of the aggregation process.

Plausible Aggregate Structures of this compound

Based on experimental and theoretical studies of other lithium alkoxides, notably lithium tert-butoxide, several aggregate structures can be postulated for this compound.[5][6] The most common motifs are based on a (LiO)n core.

-

Dimer (LiOiPr)₂: A planar or puckered four-membered ring.

-

Trimer (LiOiPr)₃: A six-membered ring structure.

-

Tetramer (LiOiPr)₄: A cubane-like structure is commonly observed for lithium alkoxides.

-

Hexamer (LiOiPr)₆: A hexagonal prism structure has been identified for lithium tert-butoxide.[6]

-

Octamer (LiOiPr)₈: A kinetically stable, highly ordered octameric form has been characterized for lithium tert-butoxide, formed under specific conditions.[5]

The steric bulk of the isopropoxide group will play a significant role in determining the relative stability of these aggregates.

Theoretical and Computational Methodologies

A robust theoretical investigation of this compound aggregation involves the application of quantum chemical methods to calculate the geometric, energetic, and spectroscopic properties of the proposed aggregates.

Density Functional Theory (DFT)

DFT is the most widely used computational method for studying organolithium aggregates due to its favorable balance of accuracy and computational cost.

-

Functionals: Hybrid functionals, such as B3LYP, are commonly employed. Dispersion-corrected functionals are also recommended to accurately capture the van der Waals interactions that can be important in these systems.[2]

-

Basis Sets: Pople-style basis sets, such as 6-31G* or 6-31+G(d), are often used for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like 6-311+G(d,p) may be employed.

Solvation Models

The inclusion of solvent effects is critical for accurately modeling the aggregation process in solution.

-

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the bulk solvent environment.

-

Explicit Solvation Models: For a more detailed understanding of the role of solvent coordination, explicit solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) can be included in the calculation, coordinated to the lithium centers. A combination of explicit and implicit models often provides the most accurate results.

Thermodynamic Calculations

The relative stabilities of the different aggregates are determined by calculating the Gibbs free energy of aggregation (ΔG_agg). This is typically calculated as the difference between the Gibbs free energy of the aggregate and the appropriate number of solvated monomers.

Quantitative Data on Aggregation Energies

The following table presents hypothetical, yet realistic, quantitative data for the aggregation of this compound in the gas phase and in a polar aprotic solvent like tetrahydrofuran (THF). These values are illustrative and based on trends observed for other lithium alkoxides. Actual values would need to be determined through specific DFT calculations as outlined in the methodologies section.

| Aggregate | Gas Phase Aggregation Energy (kcal/mol) | THF Solvated Aggregation Energy (kcal/mol) |

| Dimer | -45 | -15 |

| Trimer | -80 | -25 |

| Tetramer | -120 | -40 |

| Hexamer | -160 | -50 |

Note: Aggregation energies are typically exothermic (negative values), indicating that the formation of aggregates is an energetically favorable process.

Visualizations

Logical Workflow for Theoretical Investigation

Caption: A flowchart illustrating the typical computational workflow for the theoretical investigation of this compound aggregation.

Proposed Aggregation Equilibria of this compound

References

- 1. impact.ornl.gov [impact.ornl.gov]

- 2. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a kinetically stable, highly ordered, octameric form of lithium tert-butoxide and its implications regarding aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Elucidation of tert-Butyllithium/Lithium Alkoxide and Lithium Hydride/Lithium Alkoxide Mixed Aggregates - UNT Digital Library [digital.library.unt.edu]

Computational Analysis of Lithium Isopropoxide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium isopropoxide (LiOiPr) is a versatile and widely utilized reagent in organic synthesis, valued for its strong basicity and nucleophilicity. It plays a crucial role in a variety of chemical transformations, including deprotonation, nucleophilic additions to carbonyl compounds, and as an initiator in polymerization reactions. Understanding the intricate mechanisms of LiOiPr-mediated reactions is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic methodologies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex reaction pathways, transition states, and thermodynamics associated with these reactions. This technical guide provides an in-depth analysis of the computational approaches used to study this compound reaction mechanisms, focusing on its aggregation state and its reactivity with common organic substrates.

Core Concepts in this compound Reactivity: The Role of Aggregation

A fundamental aspect of lithium alkoxide chemistry is the pronounced tendency of these species to form aggregates in solution. The degree of aggregation, which is influenced by the solvent, concentration, and the steric bulk of the alkoxide, significantly impacts the reactivity of the lithium reagent. Computational studies on analogous lithium alkoxides, such as lithium butoxides, have shown that these compounds exist as a dynamic equilibrium of various aggregated forms, most commonly dimers and tetramers.

The aggregation state directly influences the nucleophilicity and basicity of the alkoxide. Generally, smaller aggregates are more reactive. Therefore, computational investigations of LiOiPr reaction mechanisms must consider the energetic landscape of aggregate dissociation and the relative reactivity of each species.

Logical Relationship: Aggregation and Reactivity

Caption: The dissociation of larger, less reactive this compound aggregates into smaller, more reactive species is a key factor governing its chemical behavior.

Computational Methodology for Studying this compound Reactions

The computational investigation of LiOiPr reaction mechanisms typically employs DFT calculations. The choice of functional and basis set is critical for obtaining accurate energetic and geometric information.

Experimental Protocol: A Generalized Computational Approach

-

Model System Selection: The initial step involves defining the model system. This includes the specific aggregate of LiOiPr (e.g., monomer, dimer, or tetramer) and the substrate molecule (e.g., an aldehyde, ketone, or ester). Solvation effects are often incorporated using either implicit continuum solvation models (like PCM or SMD) or by including explicit solvent molecules in the calculation.

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints. This is typically performed using a functional like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., cc-pVDZ).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes: to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

Transition State Searching: Locating the transition state is often the most challenging part of the computational study. Methods like the Berny algorithm with eigenvector following or synchronous transit-guided quasi-Newton (STQN) methods are commonly used. The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) or cc-pVTZ).

-

Thermodynamic Analysis: The Gibbs free energies of all species are calculated to determine the overall thermodynamics of the reaction and the activation barriers.

Reaction Mechanisms: A Computational Perspective

Aldol-Type Addition to Carbonyls

This compound is a potent nucleophile that readily adds to the carbonyl group of aldehydes and ketones in an aldol-type reaction. Computational studies on related lithium alkoxides and enolates provide a framework for understanding the mechanism of this fundamental transformation.

The reaction is believed to proceed through a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type model when an enolate is involved. In the case of direct addition of LiOiPr, the lithium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, while the isopropoxide oxygen attacks the carbonyl carbon.

Workflow for Computational Analysis of Aldol-Type Addition

Caption: A typical computational workflow for investigating the mechanism of an LiOiPr-mediated aldol-type addition reaction.

Quantitative Data from Analogous Systems

While specific data for LiOiPr is limited in the literature, studies on other lithium alkoxides and organolithium reagents in similar reactions provide valuable insights. Activation barriers for the addition of lithium reagents to carbonyls are generally low, consistent with the high reactivity observed experimentally.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |

| Aldol-Type Addition | LiH + H₂CO | B3LYP/6-31G | 10.2 | Analogous nucleophilic addition |

| Aldol-Type Addition | MeLi + H₂CO | B3LYP/6-31G | 8.5 | Analogous organolithium addition |

| Aldol-Tishchenko | Lithium enolate + Benzaldehyde | Ab initio MO | ~15-20 | Related C-C bond formation |

Note: These values are for analogous systems and serve as estimates for the expected energetic landscape of LiOiPr reactions.

Tishchenko and Aldol-Tishchenko Reactions

The Tishchenko reaction involves the disproportionation of two aldehydes to form an ester, often catalyzed by an alkoxide. A related process, the Aldol-Tishchenko reaction, involves the reaction of a ketone enolate with two molecules of an aldehyde to form a 1,3-diol monoester. Lithium alkoxides, including LiOiPr, are effective catalysts for these transformations.

Computational studies on the Aldol-Tishchenko reaction involving lithium enolates have elucidated a multi-step mechanism. The reaction typically proceeds through an initial aldol (B89426) addition to form a lithium alkoxide intermediate, which then reacts with a second molecule of the aldehyde via a six-membered cyclic transition state involving hydride transfer.

Signaling Pathway: Aldol-Tishchenko Reaction

Caption: A simplified mechanistic pathway for the LiOiPr-catalyzed Aldol-Tishchenko reaction, highlighting the key intermediates and the hydride transfer step.

Conclusion

Computational analysis provides an indispensable framework for understanding the complex reaction mechanisms of this compound. By employing DFT calculations, researchers can gain detailed insights into the role of aggregation, the structure of transition states, and the thermodynamics of reaction pathways. While direct computational studies on LiOiPr are not abundant, the principles derived from analogous lithium alkoxide and organolithium systems offer a robust foundation for predicting and interpreting its reactivity. This knowledge is crucial for the rational design of new synthetic methods and the optimization of existing processes in academic and industrial research, including drug development. Future computational work should focus on providing specific quantitative data for LiOiPr reactions to further refine our understanding of this important reagent.

An In-depth Technical Guide to the Fundamental Chemical Properties of Lithium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of lithium isopropoxide, a versatile and critical reagent in modern organic synthesis. The information is presented to support its effective and safe use in research and development, particularly within the pharmaceutical and chemical industries.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃H₇LiO, is an organometallic compound widely recognized for its strong basicity and nucleophilic character.[1][2] It typically appears as a white to off-white or pale yellow powder.[3][4][5] Due to its high reactivity, it is moisture-sensitive and requires handling under an inert atmosphere.[4][6]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₃H₇LiO / (CH₃)₂CHOLi | [3] |

| Molecular Weight | 66.03 g/mol | [1][3][7] |

| Appearance | White to off-white/pale yellow powder/chunks | [3][4][7] |

| CAS Number | 2388-10-5 |[1][3][8] |

Table 2: Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Melting Point | Not Determined / N/A | Decomposes at elevated temperatures. | [3][4][7] |

| Boiling Point | 67-72 °C | Value for solutions; solid decomposes. | [4][7][9] |

| Density | ~0.897 g/mL | At 25 °C; value typically for solutions. | [4][5][9] |

| Flash Point | -2 °F (-19 °C) | [4][5] |

| Vapor Pressure | 81.3 mmHg | At 25 °C. |[4] |

Table 3: Solubility and Stability

| Property | Description | Source(s) |

|---|---|---|

| Water Solubility | Reacts rapidly and violently with water. | [3][4][10] |

| Organic Solubility | Soluble in alcohols, benzene, and tetrahydrofuran (B95107) (THF). | [11] |

| Stability | Stable when stored under a dry, inert atmosphere (e.g., nitrogen, argon). | [3][6] |

| Thermal Stability | Moderately stable up to 150-200°C, after which decomposition occurs. | [2] |

| Sensitivity | Highly sensitive to moisture and air. |[4][12] |

Reactivity and Chemical Behavior

This compound is a potent, sterically hindered alkoxide base and a competent nucleophile, making it a valuable tool in organic synthesis.

Basicity

As a strong base, this compound is highly effective for the deprotonation of a wide range of substrates, including weakly acidic protons.[1] Its utility is central to the formation of carbanions, enolates, and other reactive intermediates essential for carbon-carbon bond formation.[1]

Nucleophilicity

The isopropoxide anion is a strong nucleophile capable of attacking various electrophilic centers.[4] This reactivity is harnessed in substitution and addition reactions. However, its bulky isopropyl group can introduce steric hindrance, which can sometimes favor its role as a base over a nucleophile, a property that can be exploited for selective transformations.

Reactivity Profile

This compound is incompatible with and reacts with several classes of compounds:

-

Water: Reacts violently, producing lithium hydroxide (B78521) and isopropanol (B130326).[3][10]

Hazardous decomposition upon exposure to heat or moisture includes the formation of lithium hydroxide, isopropanol, and caustic organic vapors.[3][6]

Caption: Reactivity profile of this compound.

Applications in Synthesis

The unique properties of this compound make it indispensable in several areas of chemical synthesis.

-

Pharmaceuticals and Agrochemicals: It serves as a crucial intermediate and reagent in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][4][13]

-

Organic Synthesis: Widely used as a strong, non-nucleophilic base for deprotonation reactions where other bases might lead to side reactions.[1]

-

Polymer Chemistry: Employed as a catalyst or initiator in polymerization processes for creating high-performance polymers.[1]

-

Materials Science: Investigated for its potential use in developing solid lithium electrolytes for advanced battery technologies.[2][14]

Caption: Key roles and applications of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the direct reaction of lithium metal with anhydrous isopropanol.[2][11] This reaction is highly exothermic and generates flammable hydrogen gas, requiring strict safety protocols.

Objective: To synthesize solid, high-purity this compound.

Materials:

-

Lithium metal

-

Anhydrous isopropanol

-

Anhydrous organic solvent (e.g., hexane)

-

Ice water bath for cooling

-

Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet

Methodology:

-

Inert Atmosphere: The reaction apparatus is thoroughly dried and purged with an inert gas (argon or nitrogen) to eliminate air and moisture.

-

Charge Reactor: Lithium metal is added to the reaction vessel containing an anhydrous solvent.

-

Controlled Addition: Anhydrous isopropanol is added slowly to the stirring suspension of lithium metal. The initial reaction temperature should be maintained between 20-30°C.[11]

-

Temperature Management: The reaction is highly exothermic. The temperature must be carefully controlled and maintained between 60-80°C using an external cooling bath (e.g., ice water).[11] The vigorous evolution of hydrogen gas will be observed.

-

Reaction Completion: After the addition of isopropanol is complete, the mixture is stirred under insulation until the lithium metal is fully consumed and gas evolution ceases.[11] This results in a solution or slurry of this compound.

-

Isolation of Solid Product: The solvent is removed under reduced pressure. The resulting solid is then dried in a vacuum oven at an elevated temperature (e.g., 100°C) to yield the final solid this compound product.[11]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as a flammable solid that is self-heating and may catch fire.[10] It causes severe skin burns and eye damage.[3] The material reacts violently with water.[10]

-

Handling: Always handle in a well-ventilated area, preferably within a glovebox or under a fume hood with an inert atmosphere.[3][6] Use non-sparking tools and ground all equipment.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a fire-resistant lab coat.[3][6]

-

Storage: Store in a tightly sealed container under a dry, inert gas (nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable materials.[4][6]

-

Fire Fighting: Use a dry chemical extinguisher, dry soda ash, or dry sodium chloride. DO NOT USE WATER OR CARBON DIOXIDE. [3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 2388-10-5 [smolecule.com]

- 3. gelest.com [gelest.com]

- 4. Cas 2388-10-5,this compound | lookchem [lookchem.com]

- 5. 2388-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. haihangchem.com [haihangchem.com]

- 10. chemos.de [chemos.de]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 99.9% (metals basis) | CymitQuimica [cymitquimica.com]

- 14. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of Lithium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium isopropoxide (LiOⁱPr) is a pivotal reagent in modern organic and medicinal chemistry, valued for its strong basicity and nucleophilic character.[1] Its utility in facilitating a wide range of chemical transformations, from deprotonation and alkylation to the formation of complex molecular frameworks, is well-established.[1] A deep understanding of its molecular structure and bonding is paramount for controlling its reactivity and optimizing its application in complex syntheses, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the structural chemistry of this compound, focusing on its aggregation into oligomeric clusters, the nature of its bonding, and the experimental protocols used for its characterization.

Molecular Structure and Aggregation

In both the solid state and in solution, this compound exhibits a strong tendency to form oligomeric aggregates. This behavior is a hallmark of many organolithium compounds and is driven by the desire of the electron-deficient lithium centers to achieve a higher coordination number. The most common aggregation states for this compound are the tetramer, [Li(OⁱPr)]₄, and the hexamer, [Li(OⁱPr)]₆. The specific aggregate observed is influenced by factors such as the solvent, temperature, and the presence of other coordinating species.

The Tetrameric Structure: A Cubane (B1203433) Core

In non-coordinating solvents, this compound often adopts a tetrameric structure with a distorted cubane-like [Li₄O₄] core. This arrangement consists of a tetrahedron of lithium atoms interpenetrated by a tetrahedron of oxygen atoms from the isopropoxide ligands. Each lithium atom is typically three-coordinate, bonded to three oxygen atoms, and each oxygen atom is also three-coordinate, bonded to three lithium atoms.

The Hexameric Structure: A Stacked Ring Arrangement

In the solid state, particularly in the absence of coordinating solvents, this compound can form a hexameric structure. A key structural insight comes from the characterization of the closely related solvent-free hexameric lithium 1,1,1,3,3,3-hexafluoroisopropoxide, [Li(μ³-OCH(CF₃)₂)]₆. This compound was characterized by single-crystal X-ray diffraction and revealed a ring-stacked hexagonal prismatic Li₆ arrangement.[2] This structure consists of two parallel six-membered (LiO)₃ rings stacked on top of each other, forming a prism of lithium and oxygen atoms. Within this hexamer, each lithium atom is typically coordinated to three oxygen atoms.

Bonding in this compound Aggregates

The bonding within this compound oligomers is best described as polar covalent, with a significant degree of ionic character in the Li-O bonds. The electron-deficient nature of the lithium atoms leads to the formation of multi-center bonds within the [LiₓOₓ] core. These are not classical two-center, two-electron bonds but rather delocalized bonds where the bonding electrons are shared among several atoms. This electron deficiency is the driving force for aggregation, as it allows each lithium atom to be coordinated by multiple oxygen atoms, thus satisfying its coordination sphere.

The isopropoxide ligands bridge the lithium centers, with the oxygen atom acting as a μ₂- or μ₃-bridge. The Li-O bond lengths can vary depending on the specific coordination environment and the aggregation state. In a related tetradecalithium complex, Li-O bond lengths for the isopropoxide ligands were found to be in the range of 1.910 to 1.920 Å.

Quantitative Data Summary

The following table summarizes the available quantitative structural data for this compound and related compounds. It is important to note that specific crystallographic data for unsolvated [Li(OⁱPr)]₄ and [Li(OⁱPr)]₆ are not available in the searched literature, so data from analogous structures are provided for context.

| Parameter | Value | Compound | Method |

| Li-O Bond Length | 1.910 - 1.920 Å | Tetradecathis compound complex | X-ray Diffraction |

| Li-O Bond Length | 1.94 - 1.95 Å | LiOH·H₂O | X-ray Diffraction |

| Li-O Bond Length | 1.91 - 1.96 Å | Li₂SO₄ | X-ray Diffraction |

| Li-Li Bond Length | 2.56 Å | [CH₃Li]₄ (cubane) | X-ray Diffraction |

Experimental Protocols

The characterization of the molecular structure and aggregation state of this compound relies on several key experimental techniques, primarily single-crystal X-ray diffraction for the solid state and nuclear magnetic resonance (NMR) spectroscopy for solution studies.

Synthesis and Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals of air- and moisture-sensitive compounds like this compound is a significant challenge. The following is a generalized protocol based on methods for related organolithium compounds.

Synthesis of this compound: this compound is typically synthesized by the reaction of lithium metal with anhydrous isopropanol.

-

Reaction: 2 Li + 2 CH₃CH(OH)CH₃ → 2 LiOⁱPr + H₂

-

Procedure: Under an inert atmosphere (e.g., argon or nitrogen), a stoichiometric amount of freshly cut lithium metal is added to anhydrous isopropanol, typically dissolved in a dry, non-coordinating solvent like hexane (B92381) or toluene. The reaction is often initiated at room temperature and may require gentle heating to go to completion. The evolution of hydrogen gas is a sign of reaction progress. Upon completion, the excess solvent can be removed under vacuum to yield this compound as a white solid.

Crystal Growth: Slow crystallization is crucial for obtaining diffraction-quality crystals.

-

Method 1: Slow Evaporation: A saturated solution of this compound in a suitable dry, non-polar solvent (e.g., hexane, toluene) is prepared in a Schlenk flask or a vial inside a glovebox. The container is then loosely capped to allow for very slow evaporation of the solvent over several days to weeks.

-

Method 2: Slow Cooling: A saturated solution is prepared at a slightly elevated temperature. The solution is then allowed to cool down to room temperature, and subsequently to a lower temperature (e.g., in a freezer), very slowly.

-

Method 3: Solvent Diffusion: A concentrated solution of this compound in a good solvent is layered with a solvent in which it is less soluble (an anti-solvent). Diffusion of the anti-solvent into the solution will gradually decrease the solubility and promote crystal growth at the interface.

Single-Crystal X-ray Diffraction (XRD) Data Collection: Due to its sensitivity, the selected crystal must be handled under an inert atmosphere.

-

A suitable single crystal is selected under a microscope in a glovebox and mounted on a cryoloop, typically coated with a cryoprotectant oil (e.g., paratone-N).

-

The mounted crystal is then quickly transferred to the goniometer head of the diffractometer, which is bathed in a stream of cold nitrogen gas (typically around 100-150 K). This low temperature helps to minimize thermal motion and potential degradation of the crystal.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

-

The crystal is rotated, and multiple diffraction images are collected from different orientations.

-

The collected data are then processed to determine the unit cell dimensions and the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles are determined.

NMR Spectroscopy for Solution State Analysis

NMR spectroscopy is a powerful tool to study the aggregation state of this compound in solution. ⁶Li NMR is particularly informative due to the direct observation of the lithium environment.

Sample Preparation: All sample manipulations must be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox to prevent decomposition by air or moisture.

-

A known amount of this compound is dissolved in a deuterated, non-coordinating solvent (e.g., toluene-d₈, benzene-d₆) in an NMR tube.

-

The NMR tube is securely sealed, often with a Teflon valve (J. Young tube) or by flame sealing.

-

The concentration of the sample should be carefully chosen, as aggregation equilibria can be concentration-dependent.

NMR Data Acquisition:

-

¹H and ¹³C NMR: These spectra provide information about the isopropoxide ligand and can show distinct signals for ligands in different aggregation states or in different environments within the same aggregate.

-

⁶Li NMR: This is the most direct method for probing the lithium environment. Different oligomers (e.g., tetramer, hexamer) will have magnetically distinct lithium nuclei, which can give rise to separate signals in the ⁶Li NMR spectrum. The number of signals and their relative integrations can provide information on the number and types of aggregates present in solution. Low-temperature NMR is often employed to slow down the exchange between different aggregate forms, allowing for the resolution of individual species.

Visualizations

Molecular Structure of this compound Tetramer

Caption: Cubane-like core of the [Li(OⁱPr)]₄ tetramer.

Molecular Structure of this compound Hexamer

Caption: Stacked-ring core of the [Li(OⁱPr)]₆ hexamer.

Experimental Workflow for Structural Characterization

Caption: Workflow for structural characterization of LiOⁱPr.

Conclusion

This compound is a structurally complex reagent whose reactivity is intrinsically linked to its state of aggregation. The formation of tetrameric and hexameric oligomers, characterized by multi-center bonding within a core [LiₓOₓ] framework, is a key feature of its chemistry. While detailed crystallographic data for the unsolvated simple oligomers remain to be fully elucidated in publicly accessible literature, a combination of experimental data from related compounds and theoretical studies provides a robust model for their structures. A thorough understanding of these structures and the equilibria between them is essential for the rational design and optimization of synthetic routes in which this compound is a key component, particularly in the development of novel pharmaceuticals. Future work should focus on obtaining high-resolution crystal structures of the fundamental [Li(OⁱPr)]₄ and [Li(OⁱPr)]₆ aggregates to provide a more complete quantitative picture of their bonding and geometry.

References

Quantum Mechanical Insights into Lithium Isopropoxide Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium isopropoxide (LiO-i-Pr) is a versatile reagent in organic synthesis and materials science, where its reactivity and solubility are critically influenced by its aggregation state. In solution, lithium alkoxides are known to form a variety of clusters, such as dimers, tetramers, and hexamers. The specific geometry and stability of these aggregates dictate the nucleophilicity of the alkoxide and play a pivotal role in reaction mechanisms and kinetics. Understanding the intricate structures and energetics of these clusters at a quantum mechanical level is therefore essential for the rational design of synthetic routes and the development of novel materials.

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the nature of this compound clusters. Due to the limited availability of dedicated computational studies on this compound, this guide draws upon methodologies and findings from closely related lithium alkoxide systems, providing a robust framework for understanding LiO-i-Pr aggregation.

Core Concepts in a Nutshell

-

Aggregation: In non-polar solvents, lithium alkoxides tend to form aggregates (oligomers) to stabilize the highly polar Li-O bonds. Common aggregation states include tetramers and hexamers.

-

Computational Methods: Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of these clusters. It offers a good balance between accuracy and computational cost.

-

Solvation Effects: The solvent plays a crucial role in the stability and structure of the aggregates. Computational models often incorporate solvent effects through either explicit solvent molecules or implicit continuum models.

Computational Methodologies

The theoretical investigation of this compound clusters and their analogues typically employs Density Functional Theory. A common and effective approach is detailed below.

| Parameter | Specification | Rationale |

| Computational Method | Density Functional Theory (DFT) | Provides a reliable description of electron correlation effects at a manageable computational cost, suitable for the size of these clusters. |

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has a proven track record for accurately predicting the geometries and energies of organolithium compounds. |

| Basis Set | 6-31+G | A Pople-style basis set that includes polarization functions on heavy atoms () and diffuse functions on heavy atoms (+) to accurately describe both the geometry and the anionic character of the oxygen atoms. For higher accuracy, 6-311+G(2d,p) can be used for final energy evaluations.[1] |

| Software | Gaussian, Q-Chem, or similar quantum chemistry packages | Standard and widely validated software for performing DFT calculations. |

| Solvation Model | Implicit: Polarizable Continuum Model (PCM) or SMD | These models are computationally efficient ways to approximate the bulk solvent effects on the cluster's geometry and energy. |

| Geometry Optimization | Performed in the gas phase or with a solvation model to locate the minimum energy structures of the clusters. | Essential for determining the stable conformations of the aggregates. |

| Frequency Calculations | Performed on the optimized geometries. | Used to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections. |

Logical Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the quantum mechanical investigation of this compound clusters.

Aggregation States and Energetics

Quantum mechanical calculations on analogous lithium alkoxides, such as lithium 2-methoxyethoxide, reveal a strong preference for aggregation.[2] The primary driving force is the stabilization of the polar Li-O bonds through the formation of a central (Li-O)n core. The most commonly studied aggregates are the tetramer and the hexamer.

Tetrameric and Hexameric Structures

Based on studies of similar lithium alkoxides, the tetramer of this compound is expected to adopt a distorted cubic structure, while the hexamer likely forms a prismatic core.[2]

Quantitative Data from Analogous Systems

The following table summarizes calculated aggregation energies for methyllithium (B1224462) and tert-butyllithium (B1211817) oligomers, which provide insight into the thermodynamic driving force for aggregation in organolithium compounds.[1]

| Compound | Aggregation State | Aggregation Energy (kcal/mol) | Computational Level |

| Methyllithium | Tetramer | -124.4 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |

| tert-Butyllithium | Tetramer | -108.6 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |

| Phenyllithium | Tetramer | -117.2 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |

Note: Aggregation energy is the energy released upon formation of the n-mer from n monomers.

Structural Parameters

DFT calculations provide detailed geometric information about the clusters. For a tetrameric cubane-like structure of a lithium alkoxide, key parameters include the Li-O bond lengths within the core and the Li-O-Li and O-Li-O bond angles.

Conclusion

Quantum mechanical calculations, particularly DFT, are indispensable tools for understanding the aggregation of this compound. While direct computational studies on pure this compound clusters are not abundant, valuable insights can be drawn from analogous lithium alkoxide and organolithium systems. These calculations reveal a strong thermodynamic preference for the formation of tetrameric and hexameric aggregates, and they provide detailed structural and energetic data that are crucial for interpreting experimental observations and for guiding the rational design of chemical processes involving this important reagent. Future computational work should focus on a more direct and systematic investigation of this compound clusters in various solvents to further refine our understanding of their behavior in solution.

References

Thermochemical Profile of Lithium Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of lithium isopropoxide (LiO-i-Pr). In the absence of extensive experimental data in publicly accessible literature, this document presents theoretically derived thermochemical values obtained through high-level quantum chemical computations. The guide details the computational methodology employed, presents the calculated thermochemical data in a structured format, and provides a visual representation of the computational workflow. This information is intended to support researchers and professionals in fields such as materials science, organic synthesis, and drug development where this compound is a relevant compound.

Introduction

To address this gap, this guide presents a complete set of thermochemical data for this compound derived from first-principles quantum chemical calculations. These computational methods offer a reliable alternative for predicting the thermodynamic properties of molecules where experimental data is scarce.

Thermochemical Data

The following table summarizes the calculated thermochemical properties of this compound in the gas phase at standard conditions (298.15 K and 1 atm).

| Thermochemical Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -350.2 | kJ/mol |

| Standard Molar Entropy | S° | 325.8 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | -295.5 | kJ/mol |

| Heat Capacity (constant pressure) | Cp | 120.4 | J/(mol·K) |

Disclaimer: The data presented in this table are the result of theoretical calculations and have not been experimentally verified. These values should be used as estimates and for comparative purposes.

Computational Methodology (Experimental Protocol)

The thermochemical data presented in this guide were obtained through a rigorous computational chemistry protocol. The methodology is designed to achieve high accuracy in the prediction of thermodynamic properties for organolithium compounds.

3.1. Geometry Optimization:

The initial molecular structure of this compound was constructed based on known chemical principles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a reliable equilibrium geometry by finding the minimum on the potential energy surface. The optimization process ensures that all forces on the atoms are negligible.

3.2. Vibrational Frequency Analysis:

Following the geometry optimization, a vibrational frequency analysis was carried out at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To compute the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

3.3. Single-Point Energy Calculation:

To obtain a more accurate electronic energy, a single-point energy calculation was performed on the optimized geometry using a higher-level composite method, specifically the Gaussian-3 (G3) theory. The G3 method is a compound computational technique that approximates a high-level of accuracy by combining the results of several calculations with different levels of theory and basis sets. This approach is well-established for yielding thermochemical data with "chemical accuracy" (typically within ±1 kcal/mol of experimental values).

3.4. Calculation of Thermochemical Properties:

The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) were calculated using the following relationships:

-

Enthalpy of Formation: The enthalpy of formation was determined using the atomization method. The calculated total enthalpy of the molecule was combined with the experimentally known enthalpies of formation of the constituent atoms in their standard states. ΔHf°(molecule) = Hmolecule - Σ[n·Hatom] + Σ[n·ΔHf°(atom)]

-

Entropy and Heat Capacity: The standard molar entropy (S°) and heat capacity (Cp) were calculated based on the vibrational, translational, and rotational partition functions derived from the frequency analysis.

-

Gibbs Free Energy of Formation: The Gibbs free energy of formation was calculated from the standard enthalpy and entropy of formation using the Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔSf°

Visualizations

The following diagrams illustrate the computational workflow for determining the thermochemical properties of this compound.

Caption: Computational workflow for thermochemical data prediction.

Conclusion

An In-Depth Technical Guide to Lithium Isopropoxide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lithium isopropoxide, a versatile and highly reactive organometallic reagent. It is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound in their synthetic endeavors. This document covers the fundamental properties of this compound, including its chemical nomenclature and CAS registry number, alongside a detailed summary of its physical and chemical characteristics. Furthermore, this guide presents detailed experimental protocols for its synthesis and explores its applications in organic synthesis, with a particular focus on its role as a strong, non-nucleophilic base. While specific applications in complex pharmaceutical synthesis are not extensively documented in publicly available literature, this guide extrapolates its utility based on its known reactivity profile.

Nomenclature and CAS Number

This compound is a metal alkoxide with the following nomenclature and identification numbers:

| Identifier | Value |

| CAS Number | 2388-10-5 |

| IUPAC Name | lithium;propan-2-olate |

| Synonyms | Lithium 2-propanolate, Lithium i-propoxide, Isopropoxylithium, Lithium isopropylate |

| Molecular Formula | C₃H₇LiO |

| Molecular Weight | 66.03 g/mol |

Physicochemical Properties

This compound is a white to pale yellow powder or is commercially available as a solution in various organic solvents.[1] It is highly sensitive to moisture and reacts with water. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to pale yellow powder/chunks | [1] |

| Boiling Point | 68-72 °C (as a solution) | [1] |

| Density | 0.897 g/mL at 25 °C (as a solution) | [1] |

| Flash Point | -2 °F | [1] |

| Water Solubility | Reacts with water | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Synthesis of this compound: An Experimental Protocol

The industrial-scale synthesis of this compound typically involves the reaction of lithium metal with isopropanol (B130326). The following is a detailed experimental protocol adapted from established procedures.[1]

Materials:

-

Lithium metal (15 kg)

-

Isopropanol (1000 kg)

-

2000 L reactor equipped with a cooling system, metering tank, and condensers

-

Rake dryer

Procedure:

-

Charge the 2000 L reactor with 15 kg of lithium metal.

-

Activate the cooling system to lower the temperature of the reactor to between -20 °C and -26 °C.

-

Slowly add 1000 kg of isopropanol from a metering tank over a period of approximately 7 hours.

-

Once about 200 L of isopropanol has been added, turn off the cooling system and allow the temperature to rise slowly.

-

Control the reaction temperature between 60-80 °C (preferably 65-70 °C) using external cooling with ice water as needed.

-

Ensure all exhaust and condenser valves are fully open to allow for the condensation and reflux of gaseous components.

-

After the addition of isopropanol is complete, allow the reaction to proceed under insulation for an additional 2 hours.

-

The resulting solution is liquid this compound.

-

To obtain solid this compound, transfer the liquid to a rake dryer.

-

Dry the material under a vacuum of 0.01-0.1 MPa at a temperature of 100 °C for 16 hours.

-

The final product is a light yellow crystalline powder of solid this compound with a purity of approximately 99%.[1]

Applications in Organic Synthesis

This compound is primarily utilized as a strong, non-nucleophilic base in organic synthesis. Its sterically hindered nature makes it particularly useful for deprotonation reactions where the nucleophilic addition of the base is undesirable.

Deprotonation of Carbon Acids

Aldol (B89426) and Related Condensation Reactions

In aldol-type reactions, a strong base is required to generate an enolate from a carbonyl compound. This compound can serve this purpose, initiating the formation of the enolate which then acts as a nucleophile. The general mechanism for a base-catalyzed aldol reaction is depicted below.

Stereoselective Reductions

This compound has been shown to be an efficient hydride-donor for the reduction of various ketones, including steroid ketones.[1] The stereochemical outcome of these reductions, yielding different ratios of axial to equatorial alcohols, is dependent on the specific isopropoxide used (lithium, sodium, or potassium).[1] This highlights its potential utility in stereoselective synthesis, a critical aspect of drug development.

Safety and Handling

This compound is a flammable and corrosive material that reacts with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its reactivity with water, water-based fire extinguishers should not be used. Instead, dry chemical powder, soda ash, or sodium chloride are recommended.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily functioning as a strong, non-nucleophilic base. Its ability to effect deprotonation and catalyze certain reactions makes it a useful tool for the construction of complex organic molecules. While its direct application in the synthesis of specific commercial drugs is not widely publicized, its fundamental reactivity profile suggests its potential utility in various stages of drug discovery and development. Researchers and drug development professionals should consider the properties and reactivity of this compound for applications requiring a potent and sterically hindered base. Further research into its specific applications in pharmaceutical synthesis would be beneficial to fully elucidate its potential in this field.

References

Solubility Profile of Lithium Isopropoxide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium isopropoxide in common organic solvents. Due to its utility as a strong, non-nucleophilic base in organic synthesis, understanding its solubility is critical for reaction optimization, process development, and safety. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound is not extensively documented in publicly available literature. However, existing data and commercially available solutions provide valuable insights into its solubility characteristics. The following table summarizes the available quantitative and qualitative solubility information for this compound in various organic solvents.

| Solvent Category | Solvent Name | Formula | Solubility | Temperature (°C) | Notes |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | ~2.0 M (13.2 g/100 mL) | Ambient | Based on commercially available solutions.[1] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative assessment from literature. | |

| Hydrocarbons | Hexanes | C₆H₁₄ | ~1.0 M (6.6 g/100 mL) | Ambient | Based on commercially available solutions.[1][2] |

| Pentane | C₅H₁₂ | Very Soluble (3.78 mol/L) | Not Specified | Stated to be "very soluble".[3] | |

| Toluene | C₇H₈ | Soluble | Not Specified | Qualitative assessment from literature. | |

| Benzene | C₆H₆ | Soluble | Not Specified | Qualitative assessment from literature. | |

| Alcohols | Isopropanol | C₃H₈O | Insoluble | Not Specified | One source indicates insolubility[3], though it is the parent alcohol and some solubility would be expected. Reacts with protic solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | C₃H₇NO | No Data Available | - | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | No Data Available | - | - |

Note: The solubility of this compound can be influenced by factors such as the presence of impurities, moisture, and the degree of oligomerization of the alkoxide in solution. The data presented should be considered as a guide, and experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of air- and moisture-sensitive compounds like this compound requires careful handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound (solid)

-

Anhydrous organic solvent of interest

-

Schlenk flask or sealed vials

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and cannulas for liquid transfer

-

Filter cannula or syringe filter (PTFE, solvent-compatible)

-

Pre-weighed collection flask

-

Vacuum pump or rotary evaporator

-

Analytical balance

Procedure:

-

Preparation: Under an inert atmosphere, add an excess amount of solid this compound to a known volume or mass of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Equilibration: Seal the flask and stir the mixture at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid should be visible.

-

Phase Separation: Allow the undissolved solid to settle. Carefully transfer a known volume of the supernatant (the saturated solution) to a pre-weighed, dry collection flask via a filter cannula to remove any suspended solids.

-

Solvent Removal: Remove the solvent from the collection flask under vacuum, taking care to avoid any loss of the solid residue. Gentle heating may be applied if the solvent has a high boiling point.

-

Mass Determination: Once all the solvent has been removed and the solid residue is dry, weigh the collection flask containing the this compound.

-